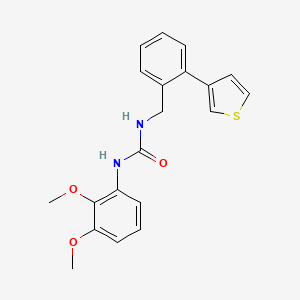

1-(2,3-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2,3-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea, also known as DMTB, is a small molecule compound that has gained attention in the scientific community due to its potential use in cancer treatment. DMTB is a urea derivative that has shown promising results in inhibiting the growth of cancer cells in vitro.

Wissenschaftliche Forschungsanwendungen

Structural and Physicochemical Properties

1. Crystal Structure Analysis

The crystal structure of related urea compounds, such as "1-(2,5-Dimethoxyphenyl)-3-(2-hydroxyethyl)urea" and "N‐p‐Bromophenyl‐N′‐(2‐chlorobenzoyl)urea," demonstrates the significance of hydrogen bonding in stabilizing molecular structures and forming three-dimensional networks. Such insights are crucial for understanding the chemical behavior and reactivity of urea derivatives (Hyeong Choi et al., 2010), (B. Yamin & A. Mardi, 2003).

2. Synthesis and Biochemical Evaluation

The synthesis of flexible 1-(2-aminoethoxy) derivatives and their assessment for antiacetylcholinesterase activity highlight the potential of urea derivatives in medicinal chemistry, particularly in optimizing pharmacophoric moieties for enhanced biological activity (J. Vidaluc et al., 1995).

3. Cytotoxicity and DNA-Topoisomerase Inhibition

Research on N-3,3-diphenylpropyl-N-(p-X-benzyl)-N'-phenylureas and thioureas demonstrates their cytotoxic effects against cancer cells and inhibition of DNA topoisomerases, indicating the therapeutic potential of urea derivatives in cancer treatment (A. Esteves-Souza et al., 2006).

4. Corrosion Inhibition

Urea derivatives, such as 1,3,5-triazinyl urea derivatives, have been studied for their efficiency as corrosion inhibitors for metals in acidic environments. These compounds form protective layers on metal surfaces, significantly reducing corrosion rates (B. Mistry et al., 2011).

5. Polymer Synthesis

Urea-urethane copolymers incorporating dimethysiloxane and benzenedimethanol highlight the versatility of urea derivatives in creating materials with specific physicochemical properties for industrial applications (T. Ho et al., 1993).

Eigenschaften

IUPAC Name |

1-(2,3-dimethoxyphenyl)-3-[(2-thiophen-3-ylphenyl)methyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c1-24-18-9-5-8-17(19(18)25-2)22-20(23)21-12-14-6-3-4-7-16(14)15-10-11-26-13-15/h3-11,13H,12H2,1-2H3,(H2,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUNJLZLSOLGRSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)NC(=O)NCC2=CC=CC=C2C3=CSC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3Z)-3-{[(2-chlorobenzyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2419399.png)

![N-[4-(3,4-Dimethyl-5-oxopiperazine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2419402.png)

![3-[(2,2-Dimethylpropanehydrazido)sulfonyl]benzene-1-sulfonyl fluoride](/img/structure/B2419404.png)

![tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/no-structure.png)

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2419411.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2419412.png)

![(4-(Ethylthio)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2419417.png)